molecular formula C17H27N3O3S B503060 1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane CAS No. 941912-60-3

1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane

Cat. No.: B503060
CAS No.: 941912-60-3
M. Wt: 353.5g/mol
InChI Key: WDDIZPLENBZARR-UHFFFAOYSA-N
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Description

1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane is a synthetic piperazine sulfonamide derivative characterized by a piperazine core substituted with a 4-methoxyphenyl group and linked via a sulfonyl bridge to an azepane ring. Piperazine sulfonamides are frequently explored for their ability to modulate biological targets, including enzymes and receptors, due to their balanced lipophilicity and hydrogen-bonding capabilities .

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-23-17-8-6-16(7-9-17)18-12-14-20(15-13-18)24(21,22)19-10-4-2-3-5-11-19/h6-9H,2-5,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDIZPLENBZARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-methoxyphenylpiperazine with a sulfonyl chloride derivative under basic conditions to form the sulfonylated piperazine intermediate. This intermediate is then reacted with azepane under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the sulfonyl group can produce a sulfide derivative .

Scientific Research Applications

1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects in conditions such as neurodegenerative diseases and cancer .

Comparison with Similar Compounds

Electronic and Solubility Profiles :

  • Methoxy (OCH₃): Increases polarity and solubility in aqueous media compared to methyl (CH₃) or chloro (Cl) groups.
  • Methyl (CH₃) : Moderately electron-donating, improves lipophilicity (higher LogP) but reduces solubility compared to methoxy.
  • Chloro (Cl) : Electron-withdrawing, significantly increases lipophilicity (highest LogP), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Pharmacokinetic and Toxicity Considerations

  • Solubility : Methoxy > Methyl > Chloro (based on substituent polarity). Higher solubility may correlate with improved oral bioavailability for the target compound.
  • Metabolic Stability : Chloro and methyl groups may slow oxidative metabolism compared to methoxy, which could be susceptible to demethylation.

Data Table: Comparative Analysis of Key Features

Compound Name Substituent LogP (Predicted) Solubility (Relative) Notable Activities References
This compound 4-OCH₃ ~2.5 High (polar solvents) Inferred anti-inflammatory
4-(4-Methylphenylsulfonyl)piperazin-1-ium trifluoroacetate 4-CH₃ ~3.0 Moderate Anti-inflammatory, antibacterial
1-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}sulfonyl)azepane 4-Cl ~3.8 Low Potential CNS activity

Biological Activity

1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound features a unique structure that includes a piperazine ring, a methoxyphenyl group, and a sulfonyl moiety attached to an azepane ring. Understanding its biological activity is crucial for potential therapeutic applications, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H20N2O3S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure highlights the functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are implicated in several psychiatric disorders.

  • Receptor Binding : The compound may act as an antagonist or modulator at specific receptor sites, influencing neurotransmitter release and reuptake.
  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes such as acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description Reference
Antidepressant Effects Modulation of serotonin receptors may alleviate depression.
Neuroprotective Properties Potential to protect against neurodegeneration.
Anticancer Activity Inhibition of cancer cell proliferation observed in studies.
Antimicrobial Activity Exhibits activity against certain bacterial strains.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of piperazine derivatives, including this compound:

  • Neuropharmacological Evaluation : A study demonstrated that related piperazine compounds significantly reduced anxiety-like behaviors in animal models, suggesting potential anxiolytic effects .
  • Anticancer Studies : Research focused on the cytotoxic effects of piperazine derivatives against various cancer cell lines showed that these compounds could induce apoptosis in cancer cells through modulation of apoptotic pathways .
  • Enzyme Inhibition Studies : Virtual screening methods indicated that certain piperazine derivatives effectively inhibit human acetylcholinesterase, highlighting their potential as therapeutic agents for Alzheimer's disease .

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